molecular formula C16H20N2O5S3 B11408242 4-{2-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}morpholine

4-{2-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}morpholine

Cat. No.: B11408242
M. Wt: 416.5 g/mol
InChI Key: FYILBFPPKIZBTO-UHFFFAOYSA-N
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Description

4-{2-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}morpholine is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a morpholine ring, and sulfonyl groups attached to an ethyl and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}morpholine typically involves multi-step organic reactions. One common method involves the initial formation of the thiazole ring through a cyclization reaction. This is followed by the introduction of the sulfonyl groups via sulfonation reactions. The final step involves the attachment of the morpholine ring through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-{2-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}morpholine undergoes various types of chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to remove the sulfonyl groups, yielding simpler thiazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield sulfonic acids, while reduction reactions yield simpler thiazole derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.

Scientific Research Applications

4-{2-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-{2-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}morpholine involves its interaction with specific molecular targets and pathways. The sulfonyl groups and thiazole ring play a crucial role in its binding to target proteins and enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}morpholine is unique due to its combination of a thiazole ring, morpholine ring, and sulfonyl groups. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds like ethyl acetoacetate or Ringer’s lactate solution.

Properties

Molecular Formula

C16H20N2O5S3

Molecular Weight

416.5 g/mol

IUPAC Name

4-[2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]morpholine

InChI

InChI=1S/C16H20N2O5S3/c1-3-25(19,20)16-17-14(15(24-16)18-8-10-23-11-9-18)26(21,22)13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3

InChI Key

FYILBFPPKIZBTO-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)N2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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